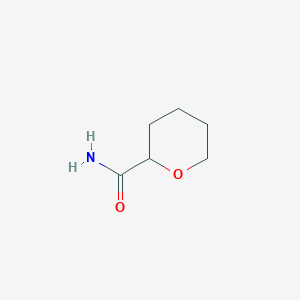
Oxane-2-carboxamide
Overview
Description
Oxane-2-carboxamide is an organic compound belonging to the class of carboxamides Carboxamides are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom (N)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxane-2-carboxamide typically involves the amidation of oxane-2-carboxylic acid with an appropriate amine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Common catalysts include triazines such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine, which activate the carboxylic acid for the amidation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process often includes the use of excess reactants and specific pH conditions to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: Oxane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxane-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include oxane-2-carboxylic acid derivatives, amines, and substituted oxane compounds.
Scientific Research Applications
Oxane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of Oxane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The carboxamide moiety forms hydrogen bonds with these targets, inhibiting their activity and leading to various biological effects . Molecular docking studies have shown that the compound can bind to active sites of enzymes, disrupting their function and leading to therapeutic outcomes .
Comparison with Similar Compounds
Indole-2-carboxamide: Known for its strong enzyme inhibitory properties.
Cyclohexanone-2-carboxamide: Used as an intermediate in the production of herbicides.
Pyridine carboxamide derivatives: Studied for their urease inhibitory activity.
Uniqueness: Oxane-2-carboxamide is unique due to its specific structure and the presence of the oxane ring, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds with a variety of enzymes and proteins makes it a valuable compound in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
oxane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZDZQRFEUOLOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861775 | |
| Record name | Oxane-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89531-39-5 | |
| Record name | Tetrahydro-2H-pyran-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89531-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


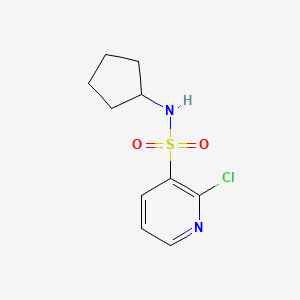

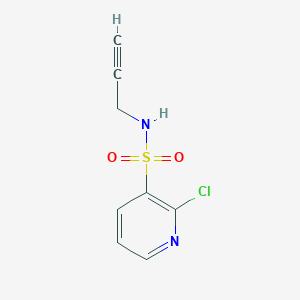
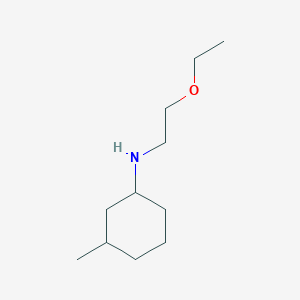
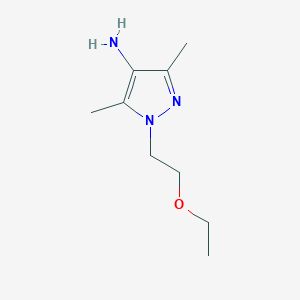

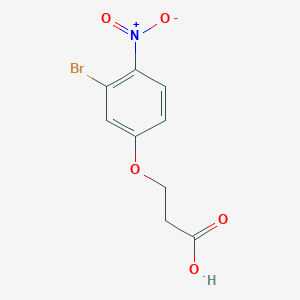
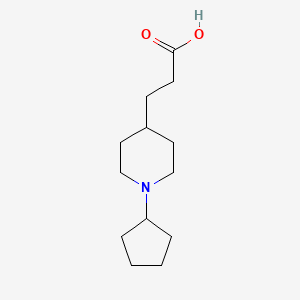
![3-[1-(Cyclopropylcarbamoyl)piperidin-4-yl]propanoic acid](/img/structure/B7865914.png)
![3-[1-(Methylcarbamoyl)piperidin-4-yl]propanoic acid](/img/structure/B7865922.png)
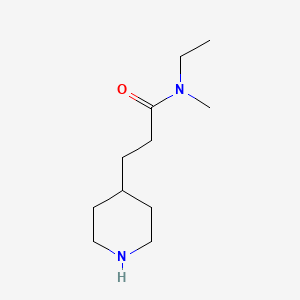
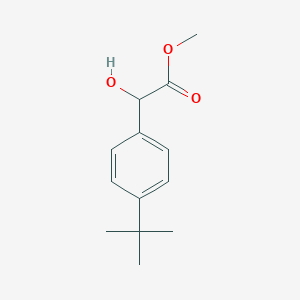
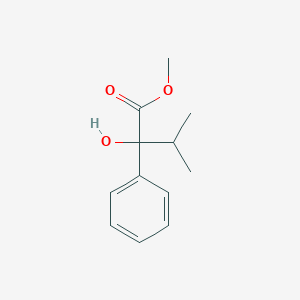
amino}pentan-1-ol](/img/structure/B7865959.png)
